molecular formula C7H12N2O2 B3429600 2-Methylpiperazine-1,4-dicarbaldehyde CAS No. 75336-90-2

2-Methylpiperazine-1,4-dicarbaldehyde

Cat. No.: B3429600
CAS No.: 75336-90-2
M. Wt: 156.18 g/mol
InChI Key: BIVIDKSECBOVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpiperazine-1,4-dicarbaldehyde (: 75336-90-2) is a high-purity organic building block of interest in medicinal chemistry and drug discovery research. This compound is presented with a typical purity of 95% and is offered in multiple quantities for experimental flexibility, ranging from 250mg to 5g . The molecular formula of this reagent is C7H12N2O2 , and it has a molecular weight of 156.18 g/mol . The piperazine core, a common pharmacophore in active pharmaceutical ingredients, is functionalized with aldehyde groups at the 1 and 4 positions and features a methyl substituent, offering specific stereochemistry and reactivity. As a functionalized piperazine, it serves as a versatile synthetic intermediate for constructing more complex molecules. Its aldehyde groups can undergo various reactions, such as condensations, to form heterocyclic compounds or serve as ligands in catalyst development. This product is intended for research purposes as an Organic Building Block and is strictly for Research Use Only . It is not intended for diagnostic or therapeutic uses. Comprehensive analytical data, including NMR and HPLC, is available to support your research and ensure compound identity and purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpiperazine-1,4-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-7-4-8(5-10)2-3-9(7)6-11/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVIDKSECBOVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296294
Record name 2-methylpiperazine-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89851-88-7, 75336-90-2
Record name NSC108682
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylpiperazine-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profile & Technical Characterization: 2-Methylpiperazine-1,4-dicarbaldehyde

[1]

Executive Summary

2-Methylpiperazine-1,4-dicarbaldehyde (CAS: 75336-90-2), also known as 1,4-diformyl-2-methylpiperazine, is a polar, heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents (e.g., ferroptosis inhibitors, 5-HT1A ligands) and as a degradation product in amine-based CO₂ capture systems.[1][2][3]

Core Solubility Verdict: The compound exhibits significant water solubility and solubility in polar organic solvents (methanol, DMSO, DMF). Its physicochemical behavior is dominated by the two formyl groups, which reduce the basicity of the piperazine nitrogens while increasing the molecule's overall polarity and hydrogen-bond accepting capability.[1]

Physicochemical Architecture

To understand the solubility dynamics, we must first analyze the structural determinants.[1]

Structural Analysis

The molecule consists of a piperazine ring substituted with a methyl group at the C2 position and formyl groups at both N1 and N4 positions.[1]

  • Polarity: The two amide-like formyl groups (

    
    ) create a high dipole moment.[1]
    
  • Basicity: Unlike the parent 2-methylpiperazine, the lone pairs on the nitrogens are delocalized into the carbonyl groups, rendering the molecule neutral and non-basic in aqueous solution.[1]

  • Hydrophilicity: The oxygen atoms serve as strong hydrogen bond acceptors, facilitating interaction with water molecules.[1]

Key Properties Table
PropertyValue / DescriptionSource/Inference
Molecular Formula

Calculated
Molecular Weight 156.18 g/mol Calculated
LogP (Calculated) -0.5 to +0.45Indicates Hydrophilicity [1, 2]
TPSA ~40.6 ŲPolar Surface Area [1]
Physical State Solid or Viscous OilAnalogous to 1,4-diformylpiperazine (mp 128°C)
H-Bond Donors 0No -NH or -OH groups
H-Bond Acceptors 2Carbonyl Oxygens
Structural Visualization

The following diagram illustrates the chemical structure and the polarity vectors driving solubility.

GCenterPiperazine Ring(Lipophilic Core)N1N1-Formyl Group(Polar/H-Bond Acceptor)Center->N1  Amide Resonance  N4N4-Formyl Group(Polar/H-Bond Acceptor)Center->N4  Amide Resonance  MeC2-Methyl Group(Slight Lipophilicity)Center->Me  Steric Bulk  

Figure 1: Structural components influencing the solubility of 2-Methylpiperazine-1,4-dicarbaldehyde.

Solubility Dynamics

Aqueous Solubility

Based on the calculated LogP (< 0.[1]5) and the presence of two hydrophilic amide functionalities, 2-Methylpiperazine-1,4-dicarbaldehyde is classified as soluble to freely soluble in water. [1]

  • Mechanism: Dissolution is driven by dipole-dipole interactions and hydrogen bonding between water protons and the carbonyl oxygens.[1]

  • pH Independence: Unlike the precursor 2-methylpiperazine (which is highly pH-dependent due to basic amines), the dicarbaldehyde derivative lacks basic centers.[1] Its solubility is largely independent of pH in the range of 2–10.[1]

  • Hydrolysis Risk: At extreme pH (pH < 1 or pH > 12) and elevated temperatures, the formyl groups are susceptible to hydrolysis, reverting the molecule to 2-methylpiperazine.[1]

Organic Solvent Compatibility[1][4]
  • High Solubility: Methanol, Ethanol, DMSO, DMF, Dichloromethane (DCM), Chloroform.[1]

  • Low Solubility: Diethyl ether, Hexanes, Heptane.[1]

  • Implication: This profile makes DCM or Chloroform the preferred solvents for extracting the compound from aqueous solutions, though "salting out" may be required due to its water affinity.[1]

Experimental Protocols (SOPs)

As a Senior Scientist, relying on generic data is insufficient. The following protocols are designed to validate solubility and isolate the compound effectively.

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Objective: To determine the exact solubility limit in water at 25°C.[1]

  • Preparation: Weigh approx. 500 mg of 2-Methylpiperazine-1,4-dicarbaldehyde into a glass vial.

  • Addition: Add 1.0 mL of degassed, deionized water.

  • Equilibration: Agitate the mixture at 25°C for 24 hours (using a shaker or magnetic stirrer).

    • Check: If the solid dissolves completely, add more compound until a suspension persists.[1]

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove undissolved solids.

  • Quantification:

    • HPLC Method: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (210-220 nm detection for the amide bond).[1]

    • Gravimetric (Alternative): Evaporate a known volume of filtrate to dryness and weigh the residue.[1]

Protocol B: Isolation from Aqueous Streams

Since the compound is water-soluble, extracting it from reaction mixtures (e.g., after formylation) requires a modified workflow.[1]

WorkflowStartAqueous Reaction Mixture(Containing Product)Step1Saturation with NaCl(Salting Out Effect)Start->Step1Step2Extraction with DCM or CHCl3(3x Volumes)Step1->Step2CheckPhase Separation?Step2->CheckOrgPhaseOrganic Phase(Product)Check->OrgPhaseBottom LayerAqPhaseAqueous Phase(Salts/Impurities)Check->AqPhaseTop LayerDryDry over Na2SO4& EvaporateOrgPhase->DryFinalIsolated Product(Solid/Oil)Dry->Final

Figure 2: Optimized extraction workflow to overcome high water solubility.

Applications & Stability Implications

Pharmaceutical Synthesis Intermediate

In the development of ferroptosis inhibitors or serotonin receptor ligands, this compound serves as a scaffold.[1] Its water solubility allows for homogeneous reactions in aqueous-organic mixtures (e.g., THF/Water) but necessitates careful monitoring of water content during coupling reactions to prevent hydrolysis [3, 4].[1]

CO₂ Capture Degradation Product

In industrial carbon capture, 2-methylpiperazine is used as a solvent.[1] Oxidative degradation leads to the formation of 1,4-dicarbaldehyde species.[1]

  • Significance: Its accumulation in the water wash sections of absorber columns confirms its high aqueous stability and solubility.[1]

  • Removal: Because it does not ionize significantly, it cannot be easily removed by ion exchange resins, requiring thermal reclamation or reverse osmosis for removal [5].[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66057 (2-Methylpiperazine). Link (Used for structural analogy and LogP baseline).[1]

  • Chem960. 2-Methylpiperazine-1,4-dicarbaldehyde Physical Properties. Link

  • Zhang, Y-F., et al. (2024).[1][4] "Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors." Chem Biol Drug Des.[1][4] 104(5). Link

  • Mokrosz, J. L., et al. (2001).[1] "Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands." Acta Pol Pharm.[1][5] 58(5):357-65.[1][5] Link

  • Freeman, S. A., et al. (2010).[1] "Thermal degradation of aqueous piperazine for CO2 capture." International Journal of Greenhouse Gas Control. (Contextual reference for formyl-piperazine degradation products).

Chiral Building Blocks: 2-Methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The "Methyl Magic" in Medicinal Chemistry Scaffolds

Executive Summary: The Conformational Edge

In the landscape of privileged scaffolds, piperazine is a workhorse.[1] However, the introduction of a single methyl group at the C2 position transforms this generic linker into a high-value chiral building block: 2-methylpiperazine .[1][2]

For drug developers, this "methyl magic" offers three critical advantages over the achiral parent:

  • Desymmetrization: It breaks the

    
    -symmetry of piperazine, creating distinguishable N1 and N4 sites for regioselective functionalization.[1]
    
  • Conformational Locking: The methyl group preferentially adopts an equatorial position in the chair conformation (

    
    ), reducing the entropic penalty upon binding to a protein target.[1][3]
    
  • Metabolic Shielding: The steric bulk of the methyl group can hinder cytochrome P450 oxidation at the adjacent

    
    -carbon, a common metabolic soft spot in cyclic amines.[1]
    

This guide provides a technical roadmap for the synthesis, resolution, and regioselective manipulation of 2-methylpiperazine, designed for the bench scientist requiring high-fidelity protocols.

Synthetic Strategy: The Chiral Challenge

Obtaining enantiopure 2-methylpiperazine is the first hurdle.[1][2] While asymmetric synthesis is elegant, classical resolution remains the industrial workhorse due to cost-efficiency.[1][2][4]

Pathway A: Asymmetric Synthesis (The "De Novo" Route)

This route preserves chirality from the starting material, typically L-Alanine .[1][3][4]

  • Mechanism: L-Alanine is dimerized (or coupled with Glycine) to form a diketopiperazine (DKP).[1][2][3][4] The DKP is then reduced using strong hydrides (LiAlH

    
     or BH
    
    
    
    ).[1][3][4]
  • Pros: High enantiomeric excess (ee) >99%.[1][3][4]

  • Cons: Harsh reduction conditions can cause partial racemization if not controlled; pyrophoric reagents required.[1]

Pathway B: Optical Resolution (The "Scalable" Route)

The reduction of 2-methylpyrazine yields racemic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


)-2-methylpiperazine.[1][3][4] Resolution is achieved via diastereomeric salt formation.[1][3]
Protocol 1: Self-Validating Resolution with L-Tartaric Acid

This protocol isolates the (R)-enantiomer.[2][3][4]

Materials:

  • (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )-2-Methylpiperazine (1.0 eq)[1][3][4][5]
    
  • L-(+)-Tartaric acid (1.0 eq)[1][2][3][4]

  • Solvent: Ethanol/Water (95:[1][2][3][4]5) or Methanol.[1][2][3][4]

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mmol of racemic amine in 50 mL of hot ethanol. Separately, dissolve 100 mmol of L-tartaric acid in 100 mL of hot ethanol.

  • Mixing: Add the acid solution to the amine solution slowly at 60°C.

  • Crystallization: Allow the mixture to cool slowly to room temperature (over 4 hours) to form the diastereomeric salt: (R)-2-methylpiperazine

    
     L-tartrate .
    
    • Note: The (S)-enantiomer salt is more soluble and remains in the mother liquor.[1][2][3]

  • Filtration: Collect the crystals.

  • Recrystallization (Validation Step): Recrystallize from ethanol/water until the melting point is constant.

    • Target mp: ~250–252°C (dec).[1][2][3][4]

  • Liberation: Dissolve the salt in minimal water, basify with 10M NaOH (pH > 12), and extract with Dichloromethane (DCM) (3x). Dry over Na

    
    SO
    
    
    
    and concentrate.

Self-Validation Checkpoints:

  • Optical Rotation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (
    
    
    
    , benzene) or similar magnitude in ethanol.[1][3][4]
  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA/DEA) to confirm ee > 98%.[1][2][3][4]

Regioselective Functionalization: N1 vs. N4

The core synthetic challenge is distinguishing between the N1 (proximal to methyl) and N4 (distal) nitrogens.[1][3]

The Steric & Electronic Logic
  • N1 (Proximal): Sterically hindered by the C2-methyl group.[1][2][3][4] Slightly more nucleophilic in the gas phase, but kinetically slower in solution due to steric blocking of the approach vector.[1]

  • N4 (Distal): Sterically accessible.[1][3][4] Reacts significantly faster with bulky electrophiles.[1][3]

General Rule: Under kinetic control, electrophiles (Bocngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


O, Cbz-Cl) attack N4  first.[1][3][4] To functionalize N1 , you must protect N4.[1][4]
Visualizing the Logic Flow

G Start 2-Methylpiperazine (Chiral) Decision Target Substitution? Start->Decision N4_Target Target: N4-Functionalization Decision->N4_Target Distal N1_Target Target: N1-Functionalization Decision->N1_Target Proximal Direct_Rxn Direct Electrophilic Attack (Kinetic Control) N4_Target->Direct_Rxn Protection Protect N4 (Boc/Cbz) N1_Target->Protection Product_N4 Product: N4-Substituted (Major Isomer) Direct_Rxn->Product_N4 Sterics favor N4 Intermediate Intermediate: N4-Protected Protection->Intermediate Step2 Functionalize N1 (Alkylation/Acylation) Intermediate->Step2 Deprotect Deprotect N4 Step2->Deprotect Product_N1 Product: N1-Substituted Deprotect->Product_N1

Figure 1: Decision tree for regioselective functionalization of 2-methylpiperazine.

Protocol 2: Regioselective N4-Boc Protection

This is the industry-standard method to isolate the N1 amine for subsequent reaction.[2]

Mechanism: The bulky Boc-anhydride cannot easily access the N1 lone pair due to the C2-methyl clash.[1][2]

Materials:

  • (R)-2-Methylpiperazine (10 mmol)[1][2][3][4]

  • Di-tert-butyl dicarbonate (Bocngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    O) (10 mmol, 1.0 eq)[1][3][4]
    
  • DCM (30 mL)[1][2][3][4]

  • Triethylamine (TEA) (1.1 eq) – Optional, often not needed if added slowly at low temp.[1][2][3][4]

Step-by-Step Workflow:

  • Setup: Dissolve 2-methylpiperazine in DCM at 0°C.

  • Addition: Dissolve Boc

    
    O in DCM and add dropwise over 30 minutes. Crucial: Slow addition ensures kinetic control favors N4.[1][3]
    
  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 1 hour.

  • Workup: Wash with water (to remove unreacted amine/salts).[1][3][4] The product is in the organic layer.[6]

  • Purification: If necessary, purify via silica column (MeOH/DCM).[1][3][4]

Validation (NMR Signature):

  • H-NMR: Look for the diagnostic shift of the protons adjacent to N4.

  • Regio-check: The C2-H signal (adjacent to methyl) should not shift significantly compared to the starting material.[1][2][3][4] If N1 was protected, the C2-H signal would shift downfield due to the carbamate anisotropy.[1]

Data Summary: Physical & Chemical Properties

PropertyValue / CharacteristicRelevance
Molecular Weight 100.16 g/mol Fragment-based drug design (Low MW).[2][3][4][7]
pKa (N1) ~5.6 (Conjugate acid)Less basic due to sterics/inductive effects.[1][2][3][4]
pKa (N4) ~9.6 (Conjugate acid)Primary basic site; protonates first.[1][2][3][4]
Boiling Point 155–156°CHigh enough for standard reflux reactions.[4]
Chirality C2 Carbon(R) and (S) enantiomers available.[1][2][3][4][8]
Conformation Chair (Me-equatorial)Locks receptor binding pose.[2][3][4]

Applications in Drug Discovery

The 2-methylpiperazine moiety is not just a linker; it is a pharmacophore modulator.[1][2]

Case Study: Fluoroquinolones (e.g., Gatifloxacin)

In 4-quinolone antibiotics, the C7 position is often substituted with a cyclic amine to broaden the spectrum against Gram-negative bacteria.[1][2][3][4]

  • Role of 2-Methyl: The introduction of the methyl group (specifically the 3-methylpiperazinyl moiety relative to the quinolone attachment) improves oral bioavailability and half-life compared to the simple piperazine analog (e.g., Ciprofloxacin).[3]

  • Stereochemistry: The (S)-enantiomer often shows superior pharmacokinetic profiles in this class.[1][2][3][4]

Case Study: Kinase Inhibitors

In modern oncology (e.g., targeted covalent inhibitors), 2-methylpiperazine is used to fine-tune the orientation of the "warhead" (e.g., acrylamide) relative to the ATP-binding pocket.[1][2][3][4] The methyl group restricts the rotation of the piperazine ring, reducing the entropic cost of binding.

References

  • Khalili, F., et al. (2009).[1][3][4] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data.

  • Crestey, F., et al. (2009).[1][3][4][9] "Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine... building blocks." Journal of Organic Chemistry.

  • BenchChem. (2025).[1][3][4][10] "Optical Resolution of 2-Methylpiperazine Protocols." BenchChem Technical Notes.

  • FDA.gov. (2020).[1][3][4] "Avapritinib Prescribing Information (Structure and Chemistry)." U.S. Food and Drug Administration.[1]

  • Guo, Y., et al. (2015).[1][3][4] "Direct N1-monosubstitutions of piperazine and applications..." ResearchGate / ARKIVOC.[1][3]

Sources

Navigating the Unseen: A Technical Safety Guide to Piperazine Dicarbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of a Promising Scaffold

Piperazine dicarbaldehydes, a class of organic compounds featuring a piperazine ring functionalized with two aldehyde groups, represent a scaffold of significant interest in medicinal chemistry and drug development. The piperazine moiety is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The aldehyde functionalities, while highly reactive and thus useful for chemical synthesis, also introduce a set of potential hazards that demand careful consideration and management.[3][4]

This guide provides an in-depth technical overview of the safety considerations for piperazine dicarbaldehydes, moving beyond a standard Safety Data Sheet (SDS) to explain the scientific rationale behind the recommended safety protocols. While comprehensive toxicological data for every piperazine dicarbaldehyde derivative is not yet available, a thorough understanding of the hazards associated with the piperazine and aldehyde functional groups allows for a proactive and scientifically grounded approach to safe handling.[5]

Section 1: Chemical Identification

This guide primarily focuses on piperazine-1,4-dicarbaldehyde as a representative compound of this class.

Identifier Value
Chemical Name piperazine-1,4-dicarbaldehyde
Synonyms 1,4-Diformylpiperazine; 1,4-Piperazinedicarboxaldehyde[6]
CAS Number 4164-39-0[6]
Molecular Formula C₆H₁₀N₂O₂[6]
Molecular Weight 142.16 g/mol [5]
Chemical Structure (Image of the chemical structure of piperazine-1,4-dicarbaldehyde)

Section 2: Hazard Identification - A Tale of Two Functional Groups

The hazard profile of piperazine dicarbaldehydes is a composite of the risks associated with the piperazine ring and the aldehyde functional groups. While aggregated GHS information from a limited number of notifiers suggests that piperazine-1,4-dicarbaldehyde does not meet the criteria for hazard classification, a conservative approach is warranted due to the known hazards of its components.[5]

The Piperazine Moiety: Piperazine and its derivatives are known to be corrosive to the skin and eyes and can act as respiratory and skin sensitizers.[7][8] Some piperazine compounds are also suspected of causing reproductive toxicity.[9]

The Aldehyde Functionality: Aldehydes, such as formaldehyde, are recognized for their irritant properties affecting the skin, eyes, and respiratory tract.[4] They are reactive molecules that can cause cellular damage.[3]

Based on these considerations, a precautionary GHS classification for piperazine dicarbaldehydes should be considered, even in the absence of definitive data.

Proposed GHS Classification (Precautionary):

  • Skin Corrosion/Irritation: Category 2 (Irritant)

  • Serious Eye Damage/Eye Irritation: Category 2A (Irritant)

  • Respiratory Sensitization: Category 1

  • Skin Sensitization: Category 1

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

Hazard Relationship Diagram

GHS_Hazards cluster_piperazine Piperazine Moiety cluster_aldehyde Aldehyde Groups cluster_compound Piperazine Dicarbaldehyde Piperazine Piperazine Core Skin_Corr Skin Corrosion/Irritation Piperazine->Skin_Corr Eye_Dam Serious Eye Damage Piperazine->Eye_Dam Resp_Sens Respiratory Sensitization Piperazine->Resp_Sens Skin_Sens Skin Sensitization Piperazine->Skin_Sens Compound Piperazine Dicarbaldehyde Skin_Corr->Compound Eye_Dam->Compound Resp_Sens->Compound Skin_Sens->Compound Aldehyde Aldehyde Functionality Skin_Irr Skin Irritation Aldehyde->Skin_Irr Eye_Irr Eye Irritation Aldehyde->Eye_Irr Resp_Irr Respiratory Irritation Aldehyde->Resp_Irr Skin_Irr->Compound Eye_Irr->Compound Resp_Irr->Compound

Caption: Interplay of functional group hazards in piperazine dicarbaldehydes.

Section 3: Composition/Information on Ingredients

This guide pertains to piperazine dicarbaldehydes as pure substances. For mixtures, the SDS of the mixture should be consulted.

Section 4: First-Aid Measures - Rapid and Rational Response

The immediacy and appropriateness of the first-aid response are critical in mitigating potential harm from exposure.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek prompt medical attention.[10] Delayed onset of respiratory symptoms is possible.[11]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15-20 minutes.[10] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

Causality of First-Aid Measures: The extensive flushing of skin and eyes is crucial to physically remove the irritant chemical and minimize its contact time with tissues. Moving to fresh air addresses the potential for respiratory irritation by reducing exposure. Inducing vomiting is avoided as it can cause further damage to the esophagus.

Section 5: Fire-Fighting Measures - Containing the Blaze

Piperazine-1,4-dicarbaldehyde is a combustible solid.[13] Fires involving this compound should be handled with caution to avoid creating a dust explosion hazard.

  • Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide.[3]

  • Specific Hazards Arising from the Chemical: Thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[14] Finely dispersed dust can form explosive mixtures in the air.[15]

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[14] Avoid using a solid stream of water, as it can disperse dust and create an explosion risk.[15]

Section 6: Accidental Release Measures - A Protocol for Containment

A systematic approach is necessary to manage accidental releases and prevent secondary contamination.

Accidental Release Workflow

Accidental_Release start Accidental Release Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation (Avoid Dust Dispersion) ppe->ventilate contain Contain the Spill (Use inert absorbent material) ventilate->contain collect Gently Sweep or Scoop (Avoid creating dust clouds) contain->collect dispose Place in a Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate the Area dispose->decontaminate end Spill Cleaned Up decontaminate->end

Sources

Methodological & Application

Application Notes & Protocols: A Guide to N,N'-Diformylation of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N,N'-Diformylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it a cornerstone for designing molecules with specific biological activities. The N,N'-diformylation of this nucleus to produce 1,4-piperazinedicarbaldehyde and its derivatives is a critical transformation. These diformylated products serve not only as stable derivatives for purification and characterization but also as versatile intermediates in the synthesis of more complex molecules. The formyl groups can act as protecting groups, direct subsequent reactions, or be incorporated as essential pharmacophoric elements. This guide provides an in-depth analysis of the most effective reagents for this transformation, detailing their mechanisms, advantages, and field-tested protocols for their successful implementation.

Key Reagents for N,N'-Diformylation

The selection of a formylating agent is dictated by factors such as substrate reactivity, desired reaction conditions (temperature, solvent), and scalability. Below is a comparative analysis of the most prevalent and effective methods.

Acetic Formic Anhydride (AFA)

Generated in situ from formic acid and acetic anhydride, Acetic Formic Anhydride (AFA) is arguably the most powerful and widely used reagent for the N-formylation of amines.[2][3]

Mechanism of Action: The reaction between formic acid and acetic anhydride produces the mixed anhydride, AFA. This species is highly electrophilic, particularly at the formyl carbon. The piperazine nitrogen acts as a nucleophile, attacking the formyl carbonyl. The subsequent collapse of the tetrahedral intermediate liberates acetate as a stable leaving group, yielding the formylated amine. The high selectivity for formylation over acetylation, despite the presence of acetic anhydride and acetic acid, is attributed to the greater electrophilicity of the formyl group's carbonyl carbon compared to the acetyl group's.[4]

Diagram: Mechanism of Diformylation using AFA

AFA_Mechanism cluster_reactants Reagent Generation & Reaction FA Formic Acid (HCOOH) AFA Acetic Formic Anhydride (AFA) FA->AFA in situ generation Ac2O Acetic Anhydride ((CH3CO)2O) Ac2O->AFA in situ generation Product N,N'-Diformylpiperazine AFA->Product Formylation Piperazine Piperazine Derivative Piperazine->AFA Nucleophilic Attack (x2) Workflow A 1. Reagent Prep (AFA in situ @ 0°C) B 2. Reaction (Add AFA to Piperazine @ 0°C -> RT) A->B C 3. Quench & Work-up (NaHCO3, Extraction) B->C D 4. Isolation (Dry & Concentrate) C->D E 5. Purification (Recrystallization / Chromatography) D->E

Sources

Scalable synthesis of 1,4-diformyl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of 1,4-Diformyl-2-methylpiperazine

Introduction

1,4-Diformyl-2-methylpiperazine is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. The piperazine scaffold is a common motif in a wide array of pharmaceuticals, and the diformyl groups can serve as precursors for further functionalization or as key elements in bioactive molecules. For instance, 1,4-diformyl-piperazine derivatives have been investigated as novel ferroptosis inhibitors, highlighting the therapeutic relevance of this structural class.[1][2] This application note provides a detailed, scalable, and reliable protocol for the synthesis of 1,4-diformyl-2-methylpiperazine, designed for researchers and scientists in both academic and industrial settings.

Synthetic Strategy: Direct N,N'-Diformylation

The most direct and scalable approach to synthesizing 1,4-diformyl-2-methylpiperazine is the N,N'-diformylation of the commercially available and relatively inexpensive starting material, 2-methylpiperazine.[3] This method avoids complex protection-deprotection steps and utilizes cost-effective formylating agents. Formic acid is a common and effective reagent for the formylation of amines.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atoms of the piperazine ring attack the carbonyl carbon of the formylating agent.

The overall synthetic workflow is depicted below:

Scalable_Synthesis A 2-Methylpiperazine (Starting Material) C Reaction Vessel (Heated) A->C B Formylating Agent (e.g., Formic Acid) B->C D N,N'-Diformylation Reaction C->D Heating & Stirring E Work-up & Purification (e.g., Distillation/Crystallization) D->E Crude Product F 1,4-Diformyl-2-methylpiperazine (Final Product) E->F Purified Product

Caption: Synthetic workflow for 1,4-diformyl-2-methylpiperazine.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be scaled up with appropriate adjustments to equipment and safety procedures.

Materials and Reagents:

  • 2-Methylpiperazine (C₅H₁₂N₂)

  • Formic acid (CH₂O₂, 88-98% purity)

  • Toluene (C₇H₈)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus or equivalent for water removal

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 2-methylpiperazine (10.0 g, 0.1 mol).

  • Addition of Reagents: To the flask, add toluene (200 mL) as an azeotropic solvent to facilitate water removal. Subsequently, add formic acid (9.2 g, 0.2 mol, 2.0 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any excess formic acid, followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The resulting crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1,4-diformyl-2-methylpiperazine.

Discussion of Key Experimental Parameters

  • Choice of Formylating Agent: Formic acid is an excellent choice for this synthesis due to its low cost, high reactivity, and the fact that the only byproduct is water, which can be easily removed.[4] This makes the process atom-economical and environmentally benign.

  • Stoichiometry: A slight excess of formic acid (2.0-2.2 equivalents) is used to ensure the complete diformylation of both nitrogen atoms of the 2-methylpiperazine.

  • Solvent and Water Removal: The use of toluene and a Dean-Stark trap is crucial for driving the reaction to completion by removing the water formed during the condensation reaction.[4] This is a classic technique for equilibrium-limited reactions.

  • Temperature: The reaction is performed at the reflux temperature of the solvent to ensure a sufficient reaction rate.

  • Work-up: The aqueous wash with sodium bicarbonate is essential to remove unreacted formic acid, which can interfere with purification and product stability.

Quantitative Data Summary

ParameterValue
Molar Ratio (2-Methylpiperazine:Formic Acid)1 : 2.0
Reaction Temperature~110-120 °C (Reflux in Toluene)
Reaction Time4-6 hours
Expected Yield85-95% (based on similar formylation reactions)

Safety Considerations

  • 2-Methylpiperazine: Corrosive and can cause severe skin burns and eye damage.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formic Acid: Corrosive and has a pungent odor. It can cause severe skin burns and eye damage. Work in a well-ventilated fume hood and use appropriate PPE.

  • Toluene: Flammable liquid and vapor. It can cause skin and eye irritation and may be harmful if inhaled or absorbed through the skin. Handle in a fume hood away from ignition sources.

Characterization of 1,4-Diformyl-2-methylpiperazine

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the formyl protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the formamide groups.

References

  • Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. PubMed. [Link]

  • New 1,4‐diformyl‐piperazine‐based Fer‐1 derivatives in this work. ResearchGate. [Link]

  • 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem. PubChem. [Link]

  • Formylation of Amines - PMC. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Controlling regioselectivity in 2-methylpiperazine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for medicinal chemists and process scientists encountering regioselectivity challenges with 2-methylpiperazine. It prioritizes mechanistic understanding over rote recipe following.[1]

Topic: Controlling Regioselectivity (N1 vs. N4) Version: 2.4 | Status: Active

Core Mechanistic Logic

Before troubleshooting, you must understand the thermodynamic and kinetic landscape of the substrate.[1] 2-Methylpiperazine possesses two non-equivalent nucleophilic nitrogen atoms.

  • N4 (The "Fast" Nitrogen): Sterically unhindered.[1] It is kinetically superior for nucleophilic attacks (SN2, SNAr, Acylation).[1]

  • N1 (The "Slow" Nitrogen): Sterically hindered by the adjacent C2-methyl group.[1] Functionalizing here requires either overcoming this barrier with high energy (forcing conditions) or, more reliably, blocking N4 first.[1]

Decision Matrix: The Synthesis Pathway

Use this logic flow to determine your experimental strategy.

G start Starting Material: 2-Methylpiperazine decision Target Position? start->decision n4_target Target: N4-Functionalization decision->n4_target Kinetic Control n1_target Target: N1-Functionalization decision->n1_target Thermodynamic/Blocking direct_n4 Direct Nucleophilic Attack (Control Stoichiometry) n4_target->direct_n4 High Selectivity protect_n4 Step 1: Protect N4 (Boc/Bn/Cbz) n1_target->protect_n4 Gold Standard func_n1 Step 2: Functionalize N1 (SNAr / Reductive Amination) protect_n4->func_n1 deprotect Step 3: Deprotect N4 func_n1->deprotect

Figure 1: Strategic workflow for regioselective functionalization of 2-methylpiperazine.

Troubleshooting Guides

Module A: N4-Selective Functionalization

Scenario: You want to attach a group (R) to N4, leaving N1 free.[1] Common Issue: Bis-alkylation (R-N1-N4-R) or mixtures of N1/N4.

IssueRoot CauseCorrective Action
N1/N4 Mixture (Low Selectivity) Reaction temperature too high or electrophile is too small (e.g., MeI).Cool Down: Run reaction at 0°C or -78°C. Solvent Switch: Use non-polar solvents (DCM, Toluene) to discourage H-bonding assisted N1 attack.
Bis-functionalization Excess electrophile used.[2][3]Stoichiometry: Use 0.9 equivalents of electrophile. Add electrophile slowly (dropwise) to the amine solution.[1]
Poor Conversion N4 is protonated (pKa ~9.7).[1]pH Control: Ensure pH > 10. Use an inorganic base (K2CO3) in biphasic conditions (DCM/Water) to keep the free amine reactive.[1]

Standard Protocol: N4-Selective Boc Protection While N4 is more reactive, Boc anhydride is non-discriminating enough to hit N1 if uncontrolled.

  • Dissolve 2-methylpiperazine (1.0 eq) in DCM (0.1 M).

  • Cool to 0°C (Critical for selectivity).

  • Add TEA (1.1 eq).[1]

  • Add Boc2O (0.95 eq) dissolved in DCM dropwise over 30 mins.

  • Result: >90% N4-Boc selectivity. Purify via silica flash chromatography (MeOH/DCM gradient).

Module B: N1-Selective Functionalization

Scenario: You want to attach a group to the hindered N1 position. Common Issue: Reaction occurs at N4, or no reaction at all.

Q: Can I functionalize N1 directly without protecting N4? A: Generally, No. Unless you are using a specific transition metal catalyst that chelates to N4 to direct activation at N1 (rare and substrate-specific), the kinetic preference for N4 is too strong.[1] You must use a protection-deprotection strategy.

Q: My N1-arylation (SNAr) failed even with N4-Boc protection. Why? A: The C2-methyl group creates significant steric clash.

  • Fix 1 (Force it): Switch from SNAr (displacement) to Buchwald-Hartwig coupling . Use a bulky ligand (e.g., RuPhos or BrettPhos) and strong base (NaOtBu) to force the hindered amine into the catalytic cycle.[1]

  • Fix 2 (Solvent): Use high-boiling polar aprotic solvents (DMSO, NMP) at 120°C+ for SNAr.

Protocol: N1-Arylation via N4-Protection Route

  • Protect: Synthesize 1-Boc-3-methylpiperazine (commercially available or via Module A, but note: commercial "1-Boc-3-methyl" is actually N4-Boc-2-methyl relative to the methyl group. Nomenclature matters! Check the structure.).

    • Correction: To get N1 functionalization, you need N4-protected starting material (e.g., N4-Benzyl-2-methylpiperazine).

  • Functionalize N1:

    • Reagents: N4-Bn-2-methylpiperazine (1 eq), Aryl Bromide (1.2 eq), Pd2(dba)3 (2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq).[1]

    • Conditions: Toluene, 100°C, 12h.[1]

  • Deprotect N4: Hydrogenation (H2, Pd/C) to remove the Benzyl group.[1]

Module C: Analytical Discrimination (Isomer ID)

Scenario: You have a product, but you don't know if it's the N1 or N4 isomer.

The "Methyl Doublet" Diagnostic The C2-methyl group is the spy in the molecule.[1] Its chemical shift and splitting pattern in 1H NMR change depending on the substitution at N1.[1]

FeatureN4-Substituted (N1-H)N1-Substituted (N4-H)
Methyl Doublet (1H NMR) Typically ~1.0 - 1.1 ppm .Shifted downfield to ~1.2 - 1.4 ppm (due to deshielding by the N1-substituent).
NOESY Signal NOE observed between Methyl protons and N1-H (if visible).Strong NOE between Methyl protons and the new substituent on N1.[1]
13C NMR (C2) ~50-52 ppm.Shifted significantly (often >55 ppm) due to alpha-substitution effect.

Frequently Asked Questions (FAQ)

Q: Why is commercial "1-Boc-2-methylpiperazine" often confusing? A: Nomenclature inconsistency.

  • Systematic Name:tert-butyl 3-methylpiperazine-1-carboxylate (Boc is on N4 relative to methyl at C2).

  • Common Name: 1-Boc-2-methylpiperazine (Incorrectly implies Boc is next to the methyl).[2]

  • Always verify the structure by CAS number or NMR.[1] The commercially dominant species is the N4-Boc derivative (less hindered) [1].[1]

Q: Can I separate N1 and N4 isomers if I get a mixture? A: Yes, but it is difficult.

  • Flash Chromatography: Usually requires amine-functionalized silica or adding 1% Triethylamine to the eluent to prevent streaking. The N1-substituted isomer is often slightly less polar (higher Rf) due to steric shielding of the nitrogen lone pair.[1]

  • Recrystallization: Converting the mixture to HCl or Oxalate salts often allows fractional crystallization, as the crystal packing energies differ significantly between regioisomers [2].[1]

Q: Does the choice of protecting group (Boc vs Cbz) affect regioselectivity? A: Minimally. Both react primarily at N4 due to sterics.[1] However, N-Benzyl protection is often preferred for the "N4-blocking" strategy because it is stable to the basic conditions of subsequent N1-alkylation/arylation and can be removed orthogonally via hydrogenation [3].

References

  • ChemicalBook. (S)-1-N-Boc-2-methylpiperazine Properties and Synthesis.Link

  • Khalili, F., Henni, A., & East, A. L. (2009).[1][4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.[1][4][5] Link

  • BenchChem. Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76956, 2-Methylpiperazine.[1]Link

Sources

Technical Support Center: Crystallization Strategies for Amorphous Piperazine Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working on the crystallization of amorphous piperazine amides. This guide is designed to provide in-depth, practical solutions to the common challenges encountered during the crystallization of this important class of compounds. Our approach is rooted in fundamental scientific principles and validated by field-proven insights to empower you to overcome obstacles and achieve high-quality crystalline materials.

Understanding the Core Challenge: The Nature of Amorphous Piperazine Amides

Piperazine amides are a versatile class of molecules frequently utilized in medicinal chemistry. However, their amorphous forms, while sometimes offering bioavailability advantages, often present significant challenges in terms of stability, handling, and purification.[1] The inherent characteristics of the piperazine moiety, such as high polarity and basicity due to its two nitrogen atoms, contribute to these difficulties. These properties can lead to strong solvent interactions, a high propensity to form oils or gums, and sensitivity to pH, all of which can impede successful crystallization.

The goal of crystallization is to transition the disordered arrangement of molecules in an amorphous solid to a highly ordered, three-dimensional crystal lattice. This process is governed by the principles of supersaturation, nucleation, and crystal growth.[2] For amorphous piperazine amides, achieving controlled supersaturation without rapid precipitation or "oiling out" is the primary hurdle.

Troubleshooting Guide: From Persistent Oils to Polymorphic Instability

This section addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format, providing both the "why" and the "how-to" for each solution.

Q1: My amorphous piperazine amide consistently precipitates as an oil or a sticky gum instead of a crystalline solid. What's happening and how can I fix it?

The Science Behind the Problem: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the supersaturation is too high, leading to rapid phase separation rather than ordered crystal nucleation.[3] The high polarity of piperazine amides can lead to very strong solute-solvent interactions, making it difficult for the molecules to organize into a crystal lattice.

Solutions to Implement:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using cooling crystallization, decrease the rate of temperature reduction. A slower approach allows molecules more time to orient themselves correctly. Rapid cooling can lead to the formation of a large number of small crystals or even amorphous solids.

    • Slower Anti-Solvent Addition: In anti-solvent crystallization, add the anti-solvent dropwise and with vigorous stirring to avoid localized high supersaturation.

    • Slow Evaporation: Use a less volatile solvent or cover the crystallization vessel with a perforated lid to slow down the evaporation rate.[4]

  • Optimize Your Solvent System:

    • Increase Solvent Viscosity: A slightly more viscous solvent can slow down diffusion and give molecules more time to arrange into a crystal lattice.

    • Select Solvents with Weaker Solute-Solvent Interactions: While piperazine amides are polar, a solvent that is "too good" can inhibit crystallization. Experiment with solvent mixtures, such as toluene/heptane or ethyl acetate/hexane, to fine-tune the solubility.[3]

    • Consider Solvents that Promote Hydrogen Bonding: The amide and piperazine groups are capable of hydrogen bonding, which is a key interaction in forming a stable crystal lattice.[5] Solvents like ethanol or methanol, often in combination with water, can facilitate these interactions.[6]

  • Introduce Nucleation Sites:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface.[7] This creates microscopic imperfections that can act as nucleation sites.

    • Seeding: If you have a small amount of crystalline material from a previous attempt, add a single seed crystal to the supersaturated solution.[7][8] This provides a template for crystal growth.

Q2: I'm not getting any crystals at all, even after several days. What are the likely causes and my next steps?

The Science Behind the Problem: A lack of crystallization typically points to one of two issues: either the solution is not sufficiently supersaturated, or there is a high energy barrier to nucleation. Your compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystal formation.[7]

Solutions to Implement:

  • Increase Supersaturation (Carefully):

    • Reduce Solvent Volume: If using slow evaporation, you can gently warm the solution to evaporate some of the solvent and then allow it to cool again.[7][9]

    • Add an Anti-Solvent: Introduce a solvent in which your compound is insoluble (an anti-solvent) to decrease its overall solubility in the solvent system.

  • Address Potential Impurities:

    • Purify Your Material: Even small amounts of impurities can disrupt the crystallization process. Consider an additional purification step, such as column chromatography, before attempting crystallization.

    • Charcoal Treatment: If you suspect colored impurities, adding a small amount of activated charcoal to the hot solution and then filtering it can sometimes help.

  • Re-evaluate Your Solvent Choice:

    • The solubility of your piperazine amide may be too high in the selected solvent. You may need to switch to a solvent system where the compound has lower solubility at room temperature but is still soluble at elevated temperatures. A good starting point is to look for solvents with similar functional groups to your molecule.[3]

Q3: My crystals are very small, needle-like, or form agglomerates. How can I improve the crystal quality and size?

The Science Behind the Problem: The formation of small or poorly formed crystals is often a result of rapid nucleation and slow growth. When many nuclei form at once, they compete for the available solute, resulting in smaller final crystals.

Solutions to Implement:

  • Control the Nucleation Rate:

    • Reduce Supersaturation: As with "oiling out," a lower level of supersaturation will favor crystal growth over nucleation.

    • Use a Narrower Metastable Zone Width (MSZW): The MSZW is the region between the solubility curve and the point where spontaneous nucleation occurs. Operating in this zone allows for controlled crystal growth. You can determine the MSZW through techniques like focused beam reflectance measurement (FBRM) or by careful, small-scale experiments.

  • Promote Crystal Growth:

    • Maintain a Constant Temperature: Fluctuations in temperature can lead to cycles of dissolution and re-crystallization, which can result in smaller crystals.

    • Gentle Agitation: In some cases, very slow and gentle stirring can help to move fresh solute to the crystal faces, promoting growth. However, vigorous stirring can induce secondary nucleation, leading to smaller crystals.

Q4: I suspect I have a polymorphic form that is unstable. How can I confirm this and target a more stable polymorph?

The Science Behind the Problem: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, including solubility and stability. An amorphous compound may first crystallize into a less stable (metastable) form, which can then convert to a more stable form over time.

Solutions to Implement:

  • Characterize Your Crystals:

    • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different polymorphic forms.

    • Differential Scanning Calorimetry (DSC): DSC can be used to identify melting points and phase transitions, which can differ between polymorphs.[4]

    • Thermogravimetric Analysis (TGA): TGA can help to identify solvates or hydrates.

  • Screen for Different Polymorphs:

    • Vary Crystallization Conditions: Systematically vary solvents, cooling rates, and temperatures to explore the crystallization landscape.

    • Slurry Experiments: Stirring a suspension of the solid in a solvent in which it is sparingly soluble can facilitate the conversion of a metastable form to a more stable one.[4]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for solvent selection for my amorphous piperazine amide? A: A good starting point is to use a solvent system that balances polarity. Given the nature of piperazine amides, polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) have been shown to be effective, sometimes leading to the inclusion of the solvent in the crystal lattice.[5] For purification, mixtures of alcohols (like ethanol or methanol) with water can be effective.[6] It is also worth exploring less polar solvents like toluene or ethyl acetate in combination with an anti-solvent like hexane or heptane.[3][6]

Q: How does the basicity of the piperazine ring affect crystallization? A: The basic nitrogen atoms in the piperazine ring can be protonated, forming salts. This can significantly alter the solubility and crystallization behavior. The pH of your solution can therefore be a critical parameter.[10] If you are working in an acidic environment, you may be crystallizing a salt of your compound rather than the free base. It is important to control the pH and be aware of the potential for salt formation. Co-crystal design based on pKa differences between the piperazine amide and a co-former can also be a viable strategy.[2]

Q: What is co-crystallization and could it help with my amorphous piperazine amide? A: Co-crystallization is a technique where two or more different molecules are brought together in a stoichiometric ratio within a single crystal lattice.[4] This can be an excellent strategy for compounds that are difficult to crystallize on their own. By choosing an appropriate "co-former" that can form strong intermolecular interactions (like hydrogen bonds) with your piperazine amide, you can create a new crystalline solid with different physical properties. Piperazine itself is often used as a co-former in co-crystals.[11][12]

Q: What analytical techniques are essential for monitoring my crystallization process? A: Visual inspection is the first step. For more detailed analysis, Powder X-ray Diffraction (PXRD) is crucial for identifying crystalline material and distinguishing between polymorphs. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about melting points, phase transitions, and the presence of solvates.[4] For in-process monitoring, techniques like Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) can provide real-time information on particle size and shape.

Experimental Protocols

Here are detailed step-by-step methodologies for key crystallization techniques.

Protocol 1: Slow Evaporation Crystallization
  • Dissolution: Dissolve the amorphous piperazine amide in a suitable solvent (e.g., ethanol, ethyl acetate) at room temperature to create a solution that is close to saturation. Use a clean vial or beaker.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Protocol 2: Vapor Diffusion (Liquid-Liquid)
  • Preparation: Dissolve your amorphous piperazine amide in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed jar that contains a larger volume of a "poor" solvent (an anti-solvent in which your compound is insoluble, but which is miscible with the "good" solvent).

  • Diffusion: Over time, the vapor of the poor solvent will diffuse into the good solvent, gradually reducing the solubility of your compound and inducing crystallization.

  • Incubation and Harvesting: Allow the setup to remain undisturbed until crystals form. Harvest the crystals as described in the slow evaporation protocol.

Protocol 3: Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the amorphous piperazine amide in the minimum amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).[9]

  • Insulation: Once the solid is fully dissolved, cover the flask with a watch glass and place it on an insulating surface (like a cork ring or folded paper towels) to ensure slow cooling.[9]

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur as the solubility of the compound decreases with temperature.

  • Further Cooling: To maximize the yield, you can then place the flask in an ice bath for a period of time.[9]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Visualization of Workflows

Decision-Making Flowchart for Crystallization Strategy

Crystallization_Strategy start Amorphous Piperazine Amide solubility_screen Solubility Screening (Various Solvents) start->solubility_screen slow_evap Slow Evaporation solubility_screen->slow_evap Select Method cooling Cooling Crystallization solubility_screen->cooling Select Method vapor_diffusion Vapor Diffusion solubility_screen->vapor_diffusion Select Method anti_solvent Anti-Solvent Addition solubility_screen->anti_solvent Select Method oiling_out Oiling Out / No Crystals slow_evap->oiling_out cooling->oiling_out vapor_diffusion->oiling_out anti_solvent->oiling_out troubleshoot Troubleshooting: - Slower Supersaturation - Seeding / Scratching - Adjust Solvent System oiling_out->troubleshoot Yes crystals Crystals Formed oiling_out->crystals No troubleshoot->solubility_screen Re-evaluate characterize Characterize Crystals (PXRD, DSC, TGA) crystals->characterize optimize Optimize for Yield & Quality characterize->optimize end Crystalline Product optimize->end

Caption: A general workflow for selecting and troubleshooting a crystallization strategy for amorphous piperazine amides.

Solvent/Anti-Solvent Selection Logic

Solvent_Selection compound Amorphous Piperazine Amide Polarity: High H-Bonding: Yes Basicity: High solvent Good Solvent Dissolves compound well e.g., Ethanol, Ethyl Acetate, DMF, DMSO compound->solvent Finds antisolvent Anti-Solvent Compound is insoluble Miscible with Good Solvent e.g., Water, Hexane, Toluene compound->antisolvent Finds system Crystallization System Compound is sparingly soluble Solubility decreases with temperature or anti-solvent addition solvent->system Combine with antisolvent->system

Caption: A diagram illustrating the relationship between the compound, a good solvent, and an anti-solvent in designing a crystallization system.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Mash, E. A., et al. (2009). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design. [Link]

  • Vasile, C., et al. (2021). Rapid Synthesis and Evaluation of Resveratrol-Piperazine Cocrystals by Ultrasound and Microwave Methods. ResearchGate. [Link]

  • Synthesis and crystallization of piperazine ring-containing compounds. (2003).
  • What should I do if crystallisation does not occur? (2017). Quora. [Link]

  • Isolation of piperazine. (1952).
  • Crystal form of piperazine amide derivative, preparation method therefor and use thereof. (2024). WIPO Patentscope. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Tomuța, I., et al. (2022). Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals. MDPI. [Link]

  • Sahoo, C. K., et al. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Farmacia. [Link]

  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. (2020). PMC - NIH. [Link]

  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. [Link]

  • Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. (n.d.). IQPC. [Link]

Sources

Technical Support Center: Stability of Piperazine Dicarbaldehydes in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazine dicarbaldehydes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these compounds in their experiments. Given the reactive nature of aldehyde functional groups, understanding the stability of piperazine dicarbaldehydes in aqueous solutions is critical for obtaining reliable and reproducible results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges you may encounter.

While direct literature on the stability of piperazine dicarbaldehydes is limited, this guide is built upon established principles of organic chemistry and data from analogous compounds, including piperazine and other dialdehydes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of piperazine dicarbaldehydes in aqueous solutions?

The stability of piperazine dicarbaldehydes in aqueous media is primarily influenced by:

  • pH: The pH of the solution is a critical factor. Aldehydes can undergo various acid or base-catalyzed reactions. Acidic conditions may lead to the formation of intermolecular hemiacetals, which can slow the degradation of reactive aldehyde groups[1].

  • Temperature: Elevated temperatures generally accelerate degradation pathways for organic molecules, including aldehydes and piperazine derivatives.[2] For long-term stability, storage at lower temperatures (e.g., 2-8°C or frozen) is recommended.[3][4]

  • Presence of Nucleophiles: The aldehyde groups are electrophilic and can react with nucleophiles present in the solution, such as primary and secondary amines, to form imines or other adducts.

  • Oxygen: Aldehydes are susceptible to oxidation, which converts them into carboxylic acids. This process can be catalyzed by light, heat, and trace metal ions.

  • Light Exposure: Similar to other organic compounds, exposure to UV or visible light can induce photodegradation.[4]

Q2: What are the likely degradation pathways for piperazine dicarbaldehydes in water?

Based on the chemistry of aldehydes and the piperazine ring, the following degradation pathways are plausible:

  • Hydration: In aqueous solutions, aldehydes exist in equilibrium with their corresponding gem-diols. While this is a reversible process, it can be a precursor to other reactions.

  • Oxidation: The aldehyde functional groups can be oxidized to carboxylic acids, especially in the presence of dissolved oxygen.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to form a carboxylic acid and an alcohol.

  • Polymerization/Oligomerization: Aldehydes can undergo aldol condensation or other polymerization reactions, particularly under basic conditions, leading to the formation of insoluble materials.

  • Ring Opening/Degradation: The piperazine ring itself can undergo thermal and oxidative degradation, although it is generally more stable than linear amines.[5][6] Degradation of the piperazine ring can be initiated by nucleophilic attack, leading to ring-opened products.[7]

Q3: What are the recommended storage conditions for aqueous stock solutions of piperazine dicarbaldehydes?

To maximize the shelf-life of your aqueous stock solutions, we recommend the following:

  • Temperature: Store solutions at 2-8°C for short-term use (days to a week). For long-term storage, aliquot and freeze at -20°C or below.[3] Avoid repeated freeze-thaw cycles.

  • pH: If compatible with your experimental design, maintaining a slightly acidic pH may enhance stability by reducing the rate of certain degradation reactions.[1]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[4]

  • Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]

Q4: How can I monitor the stability of my piperazine dicarbaldehyde solution?

The most common method for monitoring the stability is through chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a straightforward method to quantify the concentration of the parent compound over time. A decrease in the peak area of the piperazine dicarbaldehyde indicates degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly valuable for not only quantifying the parent compound but also for identifying the mass of any degradation products, which helps in elucidating the degradation pathways.[8]

A detailed protocol for stability assessment using HPLC-UV is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Loss of compound activity or inconsistent results. Degradation of the piperazine dicarbaldehyde in the aqueous stock solution.1. Prepare fresh stock solutions: Always prepare fresh solutions for critical experiments. 2. Verify storage conditions: Ensure that stock solutions are stored at the recommended temperature, protected from light, and in tightly sealed containers.[3][4][9][10] 3. Perform a stability study: Use HPLC-UV or LC-MS to monitor the concentration of your compound in solution over a relevant time course and under your experimental conditions.
Precipitate forms in the aqueous solution over time. Polymerization or oligomerization of the aldehyde. Formation of a less soluble degradation product.1. Adjust pH: If possible, try preparing the solution at a slightly acidic pH to see if this prevents precipitation. 2. Lower concentration: The issue may be concentration-dependent. Try working with more dilute solutions. 3. Filter the solution: Before use, filter the solution through a 0.22 µm filter to remove any precipitate. Note that this will lower the effective concentration of your compound.
The pH of the solution changes over time. Oxidation of the aldehyde groups to carboxylic acids, which will lower the pH.1. Use deoxygenated water: Prepare solutions with water that has been degassed by sparging with nitrogen or argon. 2. Store under inert gas: Store the stock solution under an inert atmosphere.[4] 3. Add an antioxidant: If compatible with your system, a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be beneficial.[2]
Expected Stability Summary
Condition Expected Stability Primary Degradation Concerns
Aqueous Solution, pH 7, Room Temperature, Exposed to Air & Light LowOxidation, Polymerization, Photodegradation
Aqueous Solution, pH 4-5, 2-8°C, Protected from Light Moderate to HighSlow Hydrolysis
Aqueous Solution, pH > 8, Room Temperature LowCannizzaro Reaction, Aldol Condensation
Frozen Aqueous Solution (-20°C), pH 4-7, Protected from Light HighPotential for degradation during freeze-thaw cycles

Visualizing Degradation and Analysis

Potential Degradation Pathways

cluster_main Piperazine Dicarbaldehyde in Aqueous Solution cluster_degradation Degradation Products Piperazine\nDicarbaldehyde Piperazine Dicarbaldehyde Gem-Diol\n(Hydration) Gem-Diol (Hydration) Piperazine\nDicarbaldehyde->Gem-Diol\n(Hydration) H₂O Dicarboxylic Acid\n(Oxidation) Dicarboxylic Acid (Oxidation) Piperazine\nDicarbaldehyde->Dicarboxylic Acid\n(Oxidation) O₂ Polymer/Oligomer Polymer/Oligomer Piperazine\nDicarbaldehyde->Polymer/Oligomer Base Ring-Opened\nProducts Ring-Opened Products Piperazine\nDicarbaldehyde->Ring-Opened\nProducts Heat/Oxidation Carboxylic Acid + Alcohol\n(Cannizzaro Reaction) Carboxylic Acid + Alcohol (Cannizzaro Reaction) Piperazine\nDicarbaldehyde->Carboxylic Acid + Alcohol\n(Cannizzaro Reaction) Strong Base

Caption: Potential degradation pathways for piperazine dicarbaldehydes.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Aqueous Stock Solution B Divide into Aliquots for Different Conditions (pH, Temp) A->B C Time Point 0: Inject into HPLC-UV B->C D Incubate Aliquots B->D G Plot % Remaining vs. Time C->G E Time Point X: Inject into HPLC-UV D->E F Repeat at Multiple Time Points E->F F->G H Determine Degradation Rate G->H

Caption: Workflow for assessing piperazine dicarbaldehyde stability.

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solutions

This protocol describes the preparation of a 10 mM aqueous stock solution. Adjust the amounts as needed for your specific application.

Materials:

  • Piperazine dicarbaldehyde solid

  • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

  • Calibrated analytical balance

  • Volumetric flask

  • Spatula

  • Sonicator (optional)

  • Sterile, amber storage vials

Procedure:

  • Calculate the required mass: For a 10 mM solution in 10 mL, the required mass is: Mass (mg) = 10 mmol/L * 0.010 L * 142.16 g/mol * 1000 mg/g = 14.22 mg (Molecular weight of piperazine-1,4-dicarbaldehyde is 142.16 g/mol [11])

  • Weigh the compound: Accurately weigh the calculated amount of piperazine dicarbaldehyde solid using an analytical balance.

  • Dissolution: Transfer the solid to a clean volumetric flask. Add approximately half of the final volume of high-purity water.

  • Solubilize: Gently swirl the flask to dissolve the compound. If necessary, use a sonicator for a few minutes to aid dissolution.

  • Final Volume: Once the solid is completely dissolved, add high-purity water to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the solution into amber vials to avoid repeated freeze-thaw cycles and protect from light. Store at the appropriate temperature as discussed in the FAQs.

Protocol 2: General Stability Assessment using HPLC-UV

This protocol provides a general method to assess the stability of your piperazine dicarbaldehyde solution. Method parameters may need to be optimized for your specific compound and equipment.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Aqueous stock solution of piperazine dicarbaldehyde

  • Incubators or water baths set to desired temperatures

Procedure:

  • Prepare Stability Samples: Prepare your piperazine dicarbaldehyde solution in the aqueous buffer of interest. Aliquot this solution into several vials.

  • Time Point 0 Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system to get the initial concentration (t=0).

  • Incubation: Place the vials under the desired storage conditions (e.g., room temperature, 4°C, 40°C).

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), remove a vial from each condition and inject it into the HPLC.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for an optimal wavelength, but 210-230 nm is a good starting point for this type of compound.

    • Gradient: A suitable gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Data Analysis:

    • Integrate the peak area of the piperazine dicarbaldehyde at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 peak area.

    • Plot the percentage remaining versus time to visualize the degradation profile.

Protocol 3: Identification of Degradation Products by LC-MS

This protocol outlines the use of LC-MS to identify potential degradation products.

Procedure:

  • Prepare a Stressed Sample: To generate detectable levels of degradation products, intentionally stress a sample of your piperazine dicarbaldehyde solution. This can be done by:

    • Incubating at a high temperature (e.g., 60-80°C) for several hours.

    • Adjusting the pH to acidic (e.g., pH 2) and basic (e.g., pH 12) conditions and incubating.

    • Exposing the solution to an oxidizing agent (e.g., a small amount of hydrogen peroxide).

  • LC-MS Analysis:

    • Use an LC method similar to the HPLC-UV method described above to separate the parent compound from its degradation products.

    • The eluent from the LC column is directed into the mass spectrometer.

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in both positive and negative ion modes.

  • Data Interpretation:

    • Compare the chromatograms of the stressed and unstressed samples. New peaks in the stressed sample chromatogram represent potential degradation products.

    • Examine the mass spectrum of each new peak to determine the molecular weight of the degradation product.

    • Based on the mass difference between the parent compound and the degradation product, you can hypothesize the chemical transformation that has occurred (e.g., an increase of 16 amu may suggest oxidation).

By following these guidelines and protocols, you can better understand and control the stability of piperazine dicarbaldehydes in your experiments, leading to more accurate and reliable scientific outcomes.

References

  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. (2018). PubMed. [Link]

  • Stability and aging of solubilized dialdehyde cellulose | Request PDF. (n.d.). ResearchGate. [Link]

  • PIPERAZINE HEXAHYDRATE FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]

  • PIPERAZINE ANHYDROUS FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin. [Link]

  • Stability of Soluble Dialdehyde Cellulose and the Formation of Hollow Microspheres: Optimization and Characterization | Request PDF. (n.d.). ResearchGate. [Link]

  • Degradation of aqueous piperazine in carbon dioxide capture | Request PDF. (n.d.). ResearchGate. [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023). Heriot-Watt University. [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF. (n.d.). ResearchGate. [Link]

  • Piperazine and methyldiethanolamine interrelationships in CO2 absorption by aqueous amine mixtures. Part II—Saturation rates of mixed reagent solutions | Request PDF. (n.d.). ResearchGate. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. (2014). ResearchGate. [Link]

  • Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. (2011). Journal of Chemical & Engineering Data. [Link]

  • Thermal Degradation of Piperazine Blends with Diamines. (2012). ResearchGate. [Link]

  • Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. (2018). ResearchGate. [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Request PDF. (n.d.). ResearchGate. [Link]

  • Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. (2015). Molecules. [Link]

  • Analytical Methods. (n.d.). RSC Publishing. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions | Request PDF. (n.d.). ResearchGate. [Link]

  • Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2023). Allan Chemical Corporation. [Link]

  • Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. (n.d.). FAO AGRIS. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene. (2023). Nature Communications. [Link]

  • Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.0 °C | Request PDF. (n.d.). ResearchGate. [Link]

  • Safe dialdehydes useful as decontaminants, fixatives, preservatives and embalming agents. (n.d.).
  • Thermal degradation of piperazine and its structural analogs. (2012). ResearchGate. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Identifying Rotamers in N-formyl Piperazines using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and medicinal chemistry, a profound understanding of a molecule's three-dimensional structure and dynamic behavior in solution is paramount. N-formyl piperazines, a common scaffold in numerous pharmaceuticals, present a fascinating case of conformational isomerism due to restricted rotation around the amide bond. These rotational isomers, or rotamers, can significantly influence a compound's biological activity and pharmacokinetic properties. This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the identification and characterization of rotamers in N-formyl piperazines, supported by experimental principles and data-driven insights.

The Phenomenon of Rotamers in N-formyl Piperazines

The core of this conformational complexity lies in the partial double bond character of the N-C(O) amide bond.[1][2][3] This restricted rotation leads to the existence of two distinct planar conformers, often referred to as E and Z rotamers.[4] Furthermore, the piperazine ring itself is not static and typically undergoes a chair-to-chair interconversion.[1][5][6] The interplay between these two dynamic processes—amide bond rotation and ring inversion—results in a complex equilibrium of conformers in solution. At room temperature, the rate of interconversion between these rotamers is often on the NMR timescale, leading to broadened or multiple sets of signals in the NMR spectrum.[1][2][3][7]

Leveraging NMR Spectroscopy to Unravel Rotameric Equilibria

NMR spectroscopy is an exceptionally powerful tool for studying dynamic processes like rotameric exchange.[8][9] The appearance of the NMR spectrum is highly dependent on the rate of exchange (kex) relative to the difference in resonance frequency (Δν) of a given nucleus in the different rotameric states.[10][11] This relationship defines three exchange regimes:

  • Slow Exchange (kex << Δν): Separate, sharp signals are observed for each rotamer. The relative integration of these signals directly corresponds to the population of each conformer.[10][11][12]

  • Fast Exchange (kex >> Δν): A single, sharp, population-weighted average signal is observed.[10][11]

  • Intermediate Exchange (kex ≈ Δν): Broadened signals are observed as the individual peaks begin to merge. At a specific temperature, known as the coalescence temperature (Tc), the two peaks merge into a single broad resonance.[8][13][14]

The ability to manipulate the sample temperature in a variable temperature (VT) NMR experiment is the cornerstone for characterizing these dynamic systems.

Comparative Analysis of NMR Techniques for Rotamer Identification

While 1D ¹H NMR is the initial and most straightforward method, a combination of techniques provides a more comprehensive picture.

NMR Technique Primary Application for Rotamer Analysis Strengths Limitations
Variable Temperature (VT) ¹H NMR Determining the exchange regime, measuring coalescence temperature (Tc), and calculating the free energy of activation (ΔG‡) for rotation.Provides direct evidence of a dynamic process. Allows for the quantification of the energy barrier to interconversion.[9][13][14][15]Requires access to a spectrometer with VT capabilities. Line shape analysis can be complex.
1D Selective NOE / 1D EXSY Differentiating between through-space NOE interactions and chemical exchange.A relatively simple experiment to confirm that two signals arise from exchanging species.[16][17] An irradiated proton in one rotamer will show a negative peak for the corresponding proton in the other rotamer due to saturation transfer.[16][17]Can be misleading if NOE and exchange cross-peaks overlap in sign and intensity.
2D Exchange Spectroscopy (EXSY) Unambiguously identifying pairs of exchanging nuclei between rotamers.Provides clear cross-peaks between all exchanging sites, offering a complete map of the rotameric interconversion.[18][19][20]Can be time-consuming to acquire. Distinguishing between NOE and exchange cross-peaks for small molecules requires careful analysis of peak phases.[18]
2D Nuclear Overhauser Effect Spectroscopy (NOESY) Can be used similarly to EXSY to observe chemical exchange. Also provides information about the spatial proximity of protons within each rotamer.For small molecules, exchange cross-peaks have the same sign as the diagonal peaks, while NOE cross-peaks have the opposite sign, allowing for their differentiation.[18]Mixing times need to be optimized to observe both exchange and NOE cross-peaks effectively.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Variable Temperature (VT) ¹H NMR Spectroscopy

This protocol is fundamental for characterizing the dynamic exchange between rotamers.

Objective: To determine the coalescence temperature (Tc) and calculate the activation energy barrier (ΔG‡) for the amide bond rotation.

Methodology:

  • Sample Preparation: Prepare a solution of the N-formyl piperazine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or toluene-d₈) at a concentration of approximately 5-10 mg/mL. The choice of solvent can influence the coalescence temperature.[7]

  • Initial ¹H NMR Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). If broadened or duplicate signals are observed for the piperazine or formyl protons, it is indicative of intermediate or slow exchange.

  • Temperature Increments: Gradually increase the temperature of the NMR probe in increments of 5-10 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identifying Coalescence: Continue increasing the temperature until the distinct signals for a pair of exchanging protons broaden and merge into a single, broad peak. The temperature at which this occurs is the coalescence temperature (Tc).[8][13][14]

  • High-Temperature Spectrum: Acquire a spectrum at a temperature significantly above Tc to observe the sharp, averaged signals characteristic of the fast exchange regime.

  • Low-Temperature Spectrum (Optional): If starting in the intermediate regime, cooling the sample may resolve the broad peaks into sharp, distinct signals of the slow exchange regime.

  • Data Analysis:

    • Identify a pair of well-resolved signals from the two rotamers in the slow exchange regime.

    • Measure the chemical shift difference (Δν in Hz) between these two signals.

    • Record the coalescence temperature (Tc in Kelvin).

    • Calculate the rate constant of exchange (kc) at the coalescence temperature using the equation: kc = πΔν / √2 [7]

    • Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -RTc ln(kch / kBTc) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

VT_NMR_Workflow

Protocol 2: 2D Exchange Spectroscopy (EXSY)

Objective: To definitively confirm which signals in the ¹H NMR spectrum correspond to exchanging rotamers.

Methodology:

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Temperature Selection: Choose a temperature where the exchange is in the slow to intermediate regime, ensuring distinct signals are present but the exchange is still occurring at a reasonable rate. This is often slightly below the coalescence temperature.

  • EXSY Pulse Sequence: Utilize a standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments). The same pulse sequence is used for both NOESY and EXSY experiments.[20]

  • Mixing Time (τm): The mixing time is a critical parameter. For observing chemical exchange, a longer mixing time (e.g., 500 ms to 1 s) is typically used to allow sufficient time for the rotamers to interconvert.

  • Data Acquisition and Processing: Acquire the 2D data set and process it using standard Fourier transformation in both dimensions.

  • Data Analysis:

    • The 2D EXSY spectrum will show the 1D spectrum along the diagonal.

    • Off-diagonal cross-peaks will connect signals that are in chemical exchange. For example, the formyl proton of rotamer A will have a cross-peak with the formyl proton of rotamer B.

    • The presence of these cross-peaks is unambiguous evidence of rotameric exchange between the connected protons.

EXSY_Concept

Data Interpretation and Case Study Insights

Consider a hypothetical N-formyl piperazine derivative. At room temperature, the ¹H NMR spectrum shows two distinct signals for the formyl proton at 8.1 and 8.3 ppm, and multiple sets of broad signals for the piperazine protons. This immediately suggests slow to intermediate exchange.

Upon heating the sample, the two formyl proton signals broaden and coalesce at 333 K (60 °C). At 353 K (80 °C), a single sharp signal is observed for the formyl proton. This confirms the presence of two rotamers undergoing dynamic exchange.

A 2D EXSY spectrum recorded at 313 K (40 °C) shows a clear cross-peak between the signals at 8.1 and 8.3 ppm, as well as cross-peaks connecting the corresponding pairs of piperazine proton signals. This provides definitive evidence of the specific protons that are exchanging between the two rotameric forms.

By analyzing the VT-NMR data, the energy barrier to rotation can be calculated, providing quantitative insight into the stability of the rotamers. This information is crucial for understanding how the molecule might interact with a biological target, as one rotamer may be the bioactive conformation.

Conclusion

The identification and characterization of rotamers in N-formyl piperazines are critical for a comprehensive understanding of their structure-activity relationships. While 1D ¹H NMR provides the initial clues, a multi-faceted approach employing Variable Temperature NMR and 2D EXSY spectroscopy offers an unambiguous and quantitative analysis. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can confidently elucidate the conformational dynamics of these important pharmaceutical scaffolds, paving the way for more rational drug design and development.

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • An introduction to NMR-based approaches for measuring protein dynamics. PMC.
  • Chemical Exchange Studies. NMR Theory, UCSB Chem and Biochem NMR Facility.
  • Study of Chemical Exchange by NMR. JEOL Ltd.
  • Variable Temperature NMR Experiment Studying Restricted Bond Rot
  • Molecular dynamics studies by NMR spectroscopy. Unknown Source.
  • 6.2: Determination of Energetics of Fluxional Molecules by NMR. Chemistry LibreTexts.
  • NMR Determination of the Rotational Barrier in N,N-dimethylacetamide1. Chemistry and Biochemistry.
  • Variable Temper
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Sorting Out NOE's for Exchanging Rotamers. University of Ottawa NMR Facility Blog.
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.
  • Z and E rotamers of N-formyl-1-bromo-4-hydroxy-3-methoxymorphinan-6-one and their interconversion as studied by 1H/13C NMR spectroscopy and quantum chemical calcul
  • A Comparative Guide to the Conformational Analysis of N-Boc-piperazine-C3-COOH and Rel
  • Rotamers- assigned by a simple NMR experiment. Sussex Drug Discovery Centre.
  • Two-dimensional NMR. Unknown Source.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC.
  • Dynamic NMR. YouTube.

Sources

Advanced QC Protocols & Analytical Comparison: 2-Methylpiperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Product Profile

2-Methylpiperazine-1,4-dicarbaldehyde (CAS: 75336-90-2) is a critical protected intermediate used in the synthesis of piperazine-based pharmaceuticals (e.g., antiparasitics, antihistamines). By masking the secondary amines with formyl groups, it allows for selective modifications at the carbon skeleton or prevents side reactions during downstream processing.

However, this compound presents unique analytical challenges often overlooked in standard QC workflows: Amide Rotamerism . Unlike standard impurities, the presence of E/Z conformers around the N-C=O bonds can manifest as "ghost peaks" in HPLC and complex splitting in NMR, leading to false "impurity" flags.

This guide provides a validated QC framework that distinguishes true chemical impurities from conformational isomers and compares this formyl-protected scaffold against the popular Boc-protected alternative.

Product Identity
AttributeDetail
Chemical Name 2-Methylpiperazine-1,4-dicarbaldehyde
Synonyms N,N'-Diformyl-2-methylpiperazine; 1,4-Piperazinedicarboxaldehyde, 2-methyl-
CAS Number 75336-90-2
Molecular Formula C₇H₁₂N₂O₂
Molecular Weight 156.18 g/mol
Key Impurities 2-Methylpiperazine (Starting Material), N-Monoformyl-2-methylpiperazine (Intermediate)

Comparative Analysis: Performance & Alternatives

A. Protecting Group Strategy: Formyl vs. Boc

In drug development, the choice between Formyl (this product) and tert-Butoxycarbonyl (Boc) protection is pivotal.

FeatureFormyl-Protected (2-Methylpiperazine-1,4-dicarbaldehyde)Boc-Protected (1,4-Di-Boc-2-methylpiperazine)Verdict
Atom Economy High. Formyl group adds only ~28 Da per amine.Low. Boc group adds ~100 Da per amine.Formyl is superior for large-scale manufacturing.
Cost Efficiency High. Reagents (Formic acid/Ethyl formate) are commodity chemicals.Moderate. Boc anhydride (Boc₂O) is significantly more expensive.Formyl is the Cost-Leader.
Acid Stability High. Stable against mild acids; requires strong acid/base to remove.Low. Cleaves rapidly in TFA or HCl.Formyl is better for multi-step acidic syntheses.
Analytical Ease Low. Exhibits rotamers (split peaks) at RT. Requires high-temp HPLC/NMR.High. Usually appears as single peaks.Boc is preferred for rapid R&D screening.
B. Analytical Method Comparison
MethodSuitabilityCritical Limitation
HPLC-UV Primary QC. Best for purity and non-volatile impurities.Rotamer Separation: At 25°C, the compound may elute as 2-3 broad peaks. Solution: Column oven >50°C.
GC-FID Secondary. Excellent for residual solvents & starting material (2-MP).Thermal Instability: Dicarbaldehyde may dehydrate or deformylate at injector temps >250°C.
H-NMR Identity Only. Spectrum Complexity: Signals split due to restricted rotation, complicating integration.

Detailed QC Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity

Objective: Quantify purity and separate mono-formyl intermediates while managing rotamer interference.

The "Rotamer" Fix: Amide bonds have partial double-bond character, creating high rotational energy barriers. At room temperature, the cis and trans rotamers interconvert slowly, separating on the column. Heating the column to 50°C+ increases the interconversion rate, coalescing them into a single sharp peak.

Instrument Parameters
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP), 4.6 x 150 mm, 3.5 µm.

    • Why: Standard C18 may suffer from pore dewetting with high-aqueous phases needed for polar piperazines.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 55°C (CRITICAL) .

  • Detection: 210 nm (Amide absorption).

Gradient Profile
Time (min)% A% BEvent
0.0982Hold for polar impurities (2-MP)
5.0982Isocratic hold
15.07030Elution of Dicarbaldehyde
20.01090Wash
25.0982Re-equilibration
Acceptance Criteria
  • Main Peak Purity: ≥ 98.0% (Area %).[3]

  • Mono-formyl Impurity: ≤ 1.0%.

  • 2-Methylpiperazine (Starting Material): ≤ 0.5% (Note: If 2-MP elutes in void volume, use GC Protocol).

Protocol 2: Residual Solvent & Volatile Impurity Analysis (GC-FID)

Objective: Quantify unreacted 2-methylpiperazine (2-MP) and solvents (Methanol/Ethyl Formate).

Why GC? The starting material, 2-methylpiperazine, is a secondary amine lacking a chromophore, making it hard to see by HPLC-UV without derivatization. It is, however, volatile and distinct by GC.

Instrument Parameters
  • Inlet: Split/Splitless (Split ratio 20:1), Temp: 220°C.

  • Column: DB-Wax or HP-INNOWax (Polar PEG phase), 30m x 0.32mm x 0.25µm.

    • Why: Basic amines peak tail severely on non-polar (DB-1/DB-5) columns. Wax columns reduce tailing.

  • Carrier Gas: Helium, 1.5 mL/min (Constant Flow).

  • Detector: FID at 250°C.

  • Oven Program:

    • Hold 50°C for 3 min (Solvents).

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

Visualizations & Workflows

Diagram 1: Impurity Fate & QC Control Points

This diagram tracks the chemical transformation and identifies where specific impurities originate and how they are detected.

QC_Workflow cluster_QC QC Testing Protocol SM Starting Material (2-Methylpiperazine) Reaction Formylation Reaction SM->Reaction Residual SM detected by GC-FID GC GC-FID Detects: Residual SM, Solvents SM->GC Reagent Reagent (Formic Acid/Ethyl Formate) Reagent->Reaction Mono Impurity: Mono-formyl (Intermediate) Reaction->Mono Incomplete Reaction Product Product: 2-Methylpiperazine- 1,4-dicarbaldehyde Mono->Product Full Conversion Rotamers Analytical Artifact: Rotamers (E/Z Isomers) Product->Rotamers Visible in HPLC <40°C & NMR HPLC HPLC-UV (55°C) Detects: Product, Mono-formyl Product->HPLC

Caption: Impurity fate mapping showing the origin of mono-formyl species and the analytical artifact of rotamers.

Diagram 2: Analytical Decision Tree

A logic flow for selecting the correct method based on the specific attribute being tested.

Decision_Tree Start Start: QC Sample Q1 Target Attribute? Start->Q1 Purity Purity & Related Substances Q1->Purity Volatiles Residual Solvents / SM Q1->Volatiles ID Structure / Identity Q1->ID HPLC_Amb HPLC (Ambient) Purity->HPLC_Amb Split Peaks (Risk) HPLC_Hot HPLC (55°C) *Recommended* Purity->HPLC_Hot Single Peak (Accurate) GC GC-FID (Wax Column) Volatiles->GC NMR H-NMR (High Temp) ID->NMR

Caption: Analytical decision tree highlighting the necessity of heated HPLC for accurate purity assignment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77821, Piperazine-1,4-dicarbaldehyde. Retrieved from [Link]

  • Tohnai, N., et al. (2014). Chromatographically separable rotamers of an unhindered amide. PMC. Retrieved from [Link] (Demonstrates the principle of amide rotamer separation in HPLC).

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2-Methylpiperazine-1,4-dicarbaldehyde: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methylpiperazine-1,4-dicarbaldehyde, ensuring operational integrity and adherence to regulatory standards. The disposal procedures outlined are grounded in an understanding of the potential hazards associated with piperazine derivatives and the overarching principles of hazardous waste management.

Hazard Profile and a Proactive Approach to Safety
  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[2]

  • Flammability: Presenting a fire hazard, particularly when in a solid, combustible form.[1][2]

  • Sensitization: Potential to cause allergic skin or respiratory reactions.[3][4]

  • Toxicity: Harmful if ingested or inhaled, with some derivatives showing aquatic toxicity.[1]

Given these potential hazards, 2-Methylpiperazine-1,4-dicarbaldehyde must be handled as a hazardous waste until a formal characterization by environmental health and safety (EHS) professionals determines otherwise.[5][6]

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any handling or disposal procedures, it is imperative that all personnel are equipped with the appropriate PPE to mitigate exposure risks:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Chemical safety goggles and a face shield.[7]
Skin and Body A lab coat or chemical-resistant apron.[7]
Respiratory To be used in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors.[8]

This foundational step is critical in preventing accidental contact and ensuring the well-being of laboratory personnel.[9]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 2-Methylpiperazine-1,4-dicarbaldehyde, from initial collection to final hand-off to waste management professionals.

Waste Collection: Containment and Labeling

Proper containment at the point of generation is a critical control measure in preventing unintended release and ensuring regulatory compliance.[10]

  • Dedicated Containers: Collect waste 2-Methylpiperazine-1,4-dicarbaldehyde in its original container if possible, or in a designated, chemically compatible, and leak-proof waste container.[11][12]

  • No Mixing of Waste: To prevent unforeseen chemical reactions, do not mix this waste with other chemical streams.[13][14]

  • Secure Closure: Ensure the container is always securely sealed when not in use to prevent spills or the release of vapors.[11]

  • Comprehensive Labeling: The waste container must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"[15]

    • The full chemical name: "2-Methylpiperazine-1,4-dicarbaldehyde"

    • The date when the waste was first added to the container (accumulation start date)[5][10]

    • Associated hazard warnings (e.g., Corrosive, Flammable)[5]

Temporary Storage: A Secure and Segregated Environment

The designated storage area for hazardous waste must be carefully selected to minimize risks.[15]

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste. This should be at or near the point of generation and under the control of laboratory personnel.[13][16]

  • Ignition Sources: The storage area must be free from heat, sparks, open flames, and other potential ignition sources.[3][14]

  • Incompatible Materials: Do not store this waste near incompatible materials such as strong acids or strong oxidizing agents.[2][3]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.[12][13]

Spill Management: Preparedness and Response

In the event of a spill, a swift and informed response is crucial to containing the material and protecting personnel.

  • Immediate Actions:

    • Alert personnel in the immediate vicinity.

    • If safe to do so, remove all sources of ignition.[1]

    • Ensure the area is well-ventilated.[1]

  • Cleanup Procedure:

    • Don the appropriate PPE.

    • Contain the spill using an inert absorbent material such as sand, earth, or a commercial chemical absorbent.[1]

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.[1]

    • Decontaminate the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

Final Disposal: Professional Management and Regulatory Compliance

The ultimate disposal of 2-Methylpiperazine-1,4-dicarbaldehyde must be conducted by trained professionals in accordance with all applicable regulations.

  • Engage EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6]

  • Regulatory Framework: The disposal of this chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which prohibits the disposal of hazardous chemicals in regular trash or down the drain.[13]

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, as required by institutional policy and regulatory agencies.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Methylpiperazine-1,4-dicarbaldehyde.

cluster_0 Preparation and Handling cluster_1 Waste Collection and Storage cluster_2 Incident Response cluster_3 Final Disposal A Don Appropriate PPE B Collect Waste in a Labeled, Sealed Container A->B C Store in a Designated, Secure Area B->C D Segregate from Incompatible Materials C->D G Contact EHS or Licensed Waste Contractor D->G E Spill Occurs F Follow Spill Management Protocol E->F F->B Contain and Collect Spilled Material H Proper Disposal According to Regulations G->H

Caption: Disposal Workflow for 2-Methylpiperazine-1,4-dicarbaldehyde.

By adhering to these rigorous procedures, laboratories can ensure the safe and compliant disposal of 2-Methylpiperazine-1,4-dicarbaldehyde, thereby protecting personnel, the wider community, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Veolia. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety website.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Santa Cruz Biotechnology. (n.d.). 2-Methylpiperazine Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). 2-Methylpiperazine Safety Data Sheet.
  • Acros Organics. (2018, January 18). Piperazine Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Suvchem Laboratory Chemicals. (n.d.). PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS) Safety Data Sheet.
  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet.
  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Sigma-Aldrich. (2024, September 6). (S)-1-Boc-3-methylpiperazine Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde Safety Data Sheet.
  • Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • Sigma-Aldrich. (2023, October 27). N-Methyl-4-piperidinol Safety Data Sheet.
  • Lau, T. W. T. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU.
  • Lau, T. W. T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • Merck Millipore. (2024, August 23). 1-methylpiperazine Safety Data Sheet.
  • Pi Chemicals. (2008, February 20). (S)-1-N-Boc-2-methylpiperazine Material Safety Data Sheet.
  • BenchChem. (2025). Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.
  • Thermo Fisher Scientific. (2010, November 24). Piperazine Safety Data Sheet.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylpiperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized reagents requires a deep, mechanistic understanding of their potential reactivity and hazards. This guide provides essential, field-proven safety and logistical information for handling 2-Methylpiperazine-1,4-dicarbaldehyde. Our approach moves beyond a simple checklist, focusing on the causality behind each recommendation to build a self-validating system of safety and trust in your experimental workflow.

Hazard Analysis: A Synthesis of Structure and Reactivity

While a specific, comprehensive toxicological profile for 2-Methylpiperazine-1,4-dicarbaldehyde is not extensively documented in readily available literature, its structure provides a clear roadmap for anticipating its hazards. The molecule is a hybrid of two reactive functional groups: a cyclic diamine (2-methylpiperazine) and two aldehyde moieties. This analysis forms the authoritative grounding for our personal protective equipment (PPE) protocol.

  • The Aldehyde Moiety: Aldehydes are well-characterized as reactive electrophiles. This reactivity makes them potent irritants and sensitizers. Inhalation can lead to respiratory tract irritation, while skin contact can result in allergic contact dermatitis. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2]

  • The 2-Methylpiperazine Backbone: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[3][4][5][6] They can also act as skin and respiratory sensitizers, meaning repeated exposure can lead to an allergic reaction.[3][6]

Therefore, we must assume 2-Methylpiperazine-1,4-dicarbaldehyde is, at a minimum, a potent irritant to the skin, eyes, and respiratory system, a potential corrosive, and a likely sensitizer. The toxicological properties have not been fully investigated, demanding a cautious and comprehensive approach to PPE.[7]

Core Directive: The Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static requirement but a dynamic risk-based assessment. The following protocol is designed to provide robust protection during the handling of 2-Methylpiperazine-1,4-dicarbaldehyde in solid and solution forms.

Primary Engineering Control: The Chemical Fume Hood

All handling of 2-Methylpiperazine-1,4-dicarbaldehyde, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood.[8][9] This is the most critical engineering control to minimize inhalation of dust or vapors, which may cause respiratory irritation.

Dermal Protection: A Two-Layer Defense

Given the anticipated corrosive and irritant nature of the compound, robust skin protection is mandatory.

  • Gloves: Standard disposable nitrile gloves provide a good baseline of chemical protection for incidental contact.[8][10] However, due to the aldehyde component, extended contact or immersion requires more resilient materials. For handling significant quantities or during spill cleanup, Butyl rubber or nitrile elbow-length gloves are the most appropriate choice, as materials like latex or polyvinyl chloride offer insufficient protection against aldehydes. Always double-glove when handling the pure compound. After any handling, even if gloves were worn, hands should be washed immediately with soap and water.[11]

  • Laboratory Coat/Gown: A flame-resistant lab coat is essential.[11] For procedures with a higher risk of splashing, a chemically resistant apron or gown worn over the lab coat provides an additional layer of safety. All protective clothing must be removed immediately if it becomes contaminated.

Eye and Face Protection: Shielding from Corrosive Splashes

The potential for serious eye damage necessitates stringent protection.[5]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[10] Standard safety glasses do not provide adequate protection from splashes and are insufficient.

  • Enhanced Protection: When handling larger quantities (>1g) of the solid or any amount of a solution, a full-face shield worn over chemical splash goggles is required.[10] This combination protects against splashes that could circumvent goggles alone.

Respiratory Protection: When Engineering Controls Are Insufficient

While a fume hood should be the primary method of respiratory protection, emergency situations or specific procedures may require a respirator.

  • Emergency Use: In the event of a significant spill or fume hood failure, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary. It is critical to note that disposable dust masks are not effective against organic vapors.

  • Routine Use: Routine use of a respirator is not anticipated if all work is conducted in a fume hood. If your specific process requires work outside of a hood, a formal respiratory protection program must be implemented, including fit testing and medical evaluation, as per OSHA guidelines.[10]

PPE Summary Table
Task Eye/Face Protection Glove Selection Body Protection Respiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required in fume hood
Handling Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot required in fume hood
Large Scale (>1g) / Transfers Chemical Splash Goggles & Face ShieldButyl Rubber or Heavy-Duty Nitrile GlovesChemically Resistant Apron over Lab CoatNot required in fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldButyl Rubber or Heavy-Duty Nitrile GlovesChemically Resistant Gown/CoverallsNIOSH-approved respirator with organic vapor cartridges

Operational and Disposal Plans

A proactive plan for handling, spills, and disposal is a hallmark of a trustworthy and safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure a chemical fume hood is certified and functioning correctly. Designate a specific work area and have a chemical spill kit readily accessible.

  • PPE Donning: Put on all required PPE as outlined in the table above. Check gloves for any signs of degradation or punctures.

  • Transfer: When transferring the solid, use a spatula and weigh it onto creased weigh paper or directly into a tared vessel to minimize dust generation.

  • In-Use: Keep the container tightly closed when not in use.[3] Perform all manipulations well within the fume hood, at least 6 inches from the sash.

  • Post-Handling: After use, decontaminate the spatula and work surface. Remove outer gloves and dispose of them in the designated hazardous waste container. Wash hands thoroughly.

Emergency Spill Response

A swift, methodical response to a spill is critical to mitigating exposure.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_Response Response Protocol cluster_FinalSteps Final Steps Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Hazard Alert->Assess DonPPE Don Appropriate PPE (Respirator, Butyl Gloves, Gown) Assess->DonPPE If spill is manageable Contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) DonPPE->Contain Collect Collect Absorbed Material into Designated Waste Container Contain->Collect Decontaminate Decontaminate Area with Soap & Water Collect->Decontaminate Dispose Dispose of Waste via Hazardous Waste Program Decontaminate->Dispose Report Report Incident to Safety Officer Dispose->Report

Caption: Decision workflow for selecting appropriate PPE levels.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. Available at: [Link]

  • Aldehyde Disposal. | V-MAR. Available at: [Link]

  • Focus on: Treatment by Aldehyde Deactivation. | Washington State Department of Ecology. Available at: [Link]

  • Material Safety Data Sheet. | Pi Chemicals. Available at: [Link]

  • US5545336A - Method of neutralizing aldehyde-containing waste waters and the like. | Google Patents.
  • Acetaldehyde Laboratory Chemical Safety Summary. | PubChem. Available at: [Link]

  • Personal Protective Equipment (PPE). | Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]

  • Material Safety Data Sheet - (S)-(+)-2-Methylpiperazine. | Sciencelab.com. Available at: [Link]

  • Personal Protective Equipment. | US Environmental Protection Agency (EPA). Available at: [Link]

  • Protective Equipment. | American Chemistry Council. Available at: [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. | Respirex International. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. | Vanderbilt University Medical Center. Available at: [Link]

  • Chemical Safety: Personal Protective Equipment. | University of California, Santa Barbara. Available at: [Link]

  • Safe Handling Practices for Laboratory Chemicals. | GZ Industrial Supplies. Available at: [Link]

  • How to Safely Handle Reactive Chemicals. | The Chemistry Blog. Available at: [Link]

  • Pro-Handling of Reactive Chemicals. | University of Louisville. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpiperazine-1,4-dicarbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methylpiperazine-1,4-dicarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.